molecular formula C23H32N2O B144013 AB-005 CAS No. 895155-25-6

AB-005

Cat. No.: B144013
CAS No.: 895155-25-6
M. Wt: 352.5 g/mol
InChI Key: MOBWRRIAIHYXLB-UHFFFAOYSA-N
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Description

AB-005 is a synthetic cannabinoid built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole base. This compound is part of a series of potent synthetic cannabinoids, which include AM1220, AM1241, and AM1248. The addition of a tetramethylcyclopropyl group to this compound has, in some cases, increased its selectivity for the peripheral cannabinoid receptor 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: AB-005 is synthesized through a series of chemical reactions involving the indole base and the tetramethylcyclopropyl group. The synthetic route typically involves the following steps:

    Formation of the Indole Base: The indole base is synthesized by reacting 1-methylpiperidine with indole-3-carboxaldehyde under controlled conditions.

    Addition of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acylating agent and a Lewis acid catalyst.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: AB-005 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions, where functional groups on the indole base or the tetramethylcyclopropyl group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

AB-005 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interactions with cannabinoid receptors, particularly cannabinoid receptor 2, to understand its physiological and pharmacological effects.

    Medicine: Investigated for potential therapeutic applications, such as pain management and anti-inflammatory effects, due to its interaction with cannabinoid receptors.

    Industry: Utilized in forensic toxicology for the detection of synthetic cannabinoids in biological samples.

Mechanism of Action

AB-005 exerts its effects by binding to cannabinoid receptors, particularly cannabinoid receptor 2. The binding of this compound to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of cannabinoids through the modulation of cyclic adenosine monophosphate levels and the activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

    AM1220: Another synthetic cannabinoid with a similar indole base but different substituents.

    AM1241: Known for its high selectivity for cannabinoid receptor 2.

    AM1248: Similar in structure but with variations in the substituent groups.

Uniqueness of AB-005: this compound is unique due to the presence of the tetramethylcyclopropyl group, which enhances its selectivity for cannabinoid receptor 2. This selectivity makes this compound a valuable compound for studying the specific effects mediated by cannabinoid receptor 2, distinguishing it from other synthetic cannabinoids .

Properties

IUPAC Name

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWRRIAIHYXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017492
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-25-6
Record name [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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